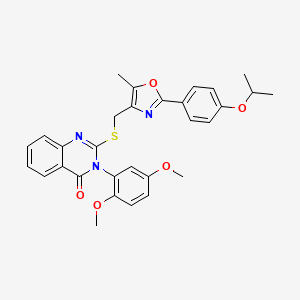

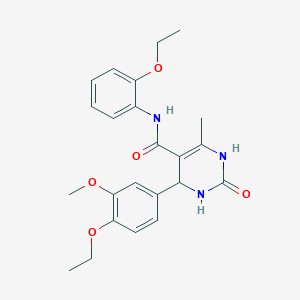

![molecular formula C16H20N4O2 B2687570 tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate CAS No. 853680-52-1](/img/structure/B2687570.png)

tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate

説明

科学的研究の応用

Organic Synthesis and Methodology Development

The synthesis of quinazolin-4-ones and related compounds is a key area of research due to their significance in bioactive natural products and synthetic drugs. For example, Xie et al. (2019) developed a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, demonstrating a practical protocol for preparing quinoxaline-3-carboxylates and analogues under mild conditions. This method highlights the versatility of using carbazates for synthesizing bioactive motifs, including tert-butyl carbazate derivatives (Xie et al., 2019).

Advanced Material Science

In material science, the synthesis of benzothiazole modified carbazole derivatives by Sun et al. (2015) showcases the importance of tert-butyl groups in the formation of organogels. These materials emit strong blue light and can detect volatile acid vapors, underscoring their potential as fluorescent sensory materials for environmental monitoring (Sun et al., 2015).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the structure-activity relationship studies in the 2-arylcarbapenem series by Guthikonda et al. (1987) utilized tert-butyl derivatives as crucial synthons for preparing carbapenems, highlighting their role in developing antimicrobial agents (Guthikonda et al., 1987). Additionally, O’Neill et al. (2009) discussed the development of N-tert-Butyl isoquine as a 4-aminoquinoline antimalarial drug, emphasizing the rational design based on chemical properties for effective and affordable antimalarial therapy (O’Neill et al., 2009).

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention . It is also recommended to wear appropriate protective equipment and to ensure adequate ventilation when handling this compound . In case of a fire, use appropriate extinguishing media suitable for the surrounding facilities .

特性

IUPAC Name |

tert-butyl N-(1-quinazolin-4-ylazetidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)19-11-8-20(9-11)14-12-6-4-5-7-13(12)17-10-18-14/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLVILAEHSYZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2687487.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2687489.png)

![7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B2687491.png)

![N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B2687495.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)

![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)